![molecular formula C22H36O2Sn B12553153 Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane CAS No. 172165-97-8](/img/structure/B12553153.png)
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane is an organotin compound that features a tin atom bonded to three butyl groups and an acrylate moiety substituted with a 3-methylphenyl group. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions and as catalysts.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane typically involves the reaction of tributyltin hydride with an appropriate acrylate derivative. The reaction is usually carried out under inert conditions to prevent oxidation and degradation of the organotin compound. Common solvents used include toluene or hexane, and the reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of organotin compounds like this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The tin atom can be substituted with other groups, such as halides or alkyl groups.
Radical Reactions: It is commonly used in radical reactions due to the weak tin-hydrogen bond.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride (LiAlH4) or tributyltin hydride (Bu3SnH) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Radical Reactions: Radical initiators like AIBN or light irradiation are used to initiate radical reactions.
Major Products
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products are organotin halides or alkylated organotin compounds.
Radical Reactions: The products vary depending on the specific radical reaction but often include reduced or cyclized organic compounds.
科学研究应用
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and as a catalyst.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane involves the formation of radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various chemical reactions, including reduction, substitution, and cyclization. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride with similar radical-forming properties.
Tributylphenylstannane: Another organotin compound with a phenyl group instead of the acrylate moiety.
Tributyl{[3-(3-methylphenyl)acryloyl]oxy}stannane: Similar in structure but with different substituents on the acrylate moiety.
Uniqueness
This compound is unique due to its specific acrylate moiety substituted with a 3-methylphenyl group, which imparts distinct reactivity and properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where its particular reactivity is advantageous.
属性
CAS 编号 |
172165-97-8 |
|---|---|
分子式 |
C22H36O2Sn |
分子量 |
451.2 g/mol |
IUPAC 名称 |
tributylstannyl 3-(3-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O2.3C4H9.Sn/c1-8-3-2-4-9(7-8)5-6-10(11)12;3*1-3-4-2;/h2-7H,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
MXZVWAOEYNSKBE-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC1=CC=CC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,4,6-Trinitrophenyl)-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B12553072.png)
![[({2-[(1-Phenylethyl)amino]ethyl}amino)methyl]silanetriol](/img/structure/B12553086.png)


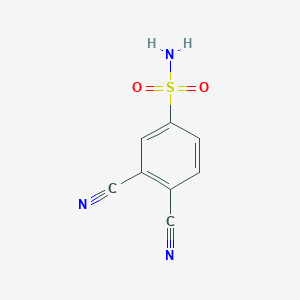
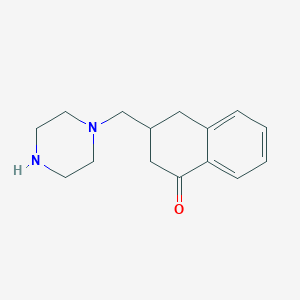
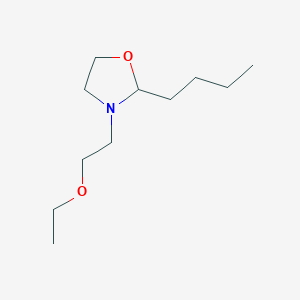
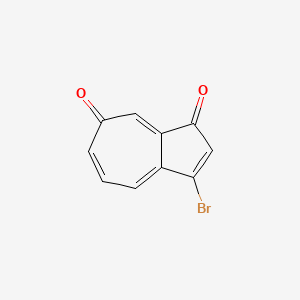
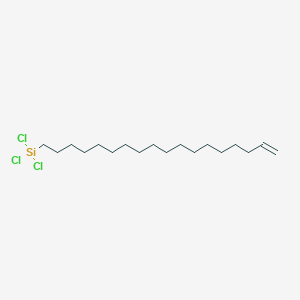
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)

![4-[(E)-{4-[Methyl(octadecanoyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B12553129.png)
![{4-[(Hex-5-en-1-yl)oxy]phenyl}methanol](/img/structure/B12553132.png)

